2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine

Catalog No.
S944717
CAS No.
1249415-06-2
M.F
C12H20ClN3
M. Wt
241.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine

CAS Number

1249415-06-2

Product Name

2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine

IUPAC Name

2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine

Molecular Formula

C12H20ClN3

Molecular Weight

241.76 g/mol

InChI

InChI=1S/C12H20ClN3/c1-9(2)7-16(8-10(3)4)11-5-6-14-12(13)15-11/h5-6,9-10H,7-8H2,1-4H3

InChI Key

FEMWSRNPEBXHLZ-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)C1=NC(=NC=C1)Cl

Canonical SMILES

CC(C)CN(CC(C)C)C1=NC(=NC=C1)Cl
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It is possible that 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine is a novel compound under development and research on its properties and applications is not yet published.

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2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing nitrogen atoms. This specific compound features a chlorine atom at the second position and two isobutyl groups attached to the nitrogen atoms at the fourth position of the pyrimidine ring. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to different substituted derivatives.
  • Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction, altering its functional groups and properties.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, which are essential for synthesizing more complex organic molecules.

Common Reagents and Conditions

  • Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are typically used.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in reduction processes.

Major Products Formed

The products resulting from these reactions vary based on the specific conditions and reagents used. For substitution reactions, various substituted pyrimidines can be generated, while oxidation and reduction lead to derivatives with altered chemical characteristics.

Research indicates that 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action is believed to involve interactions with specific molecular targets, where the chlorine atom and isobutyl groups play crucial roles in binding affinity and activity. This compound may inhibit or activate certain enzymes or receptors, contributing to its observed biological effects .

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine typically involves:

  • Chlorination of Pyrimidine Derivatives: This step introduces the chlorine atom into the pyrimidine ring.
  • Alkylation: The introduction of isobutyl groups is achieved through a reaction with isobutylamine under controlled conditions.

Industrial production may utilize large-scale chlorination and alkylation processes that employ catalysts and optimized reaction conditions for enhanced yield and purity. Continuous flow reactors and automated systems are often used to improve efficiency.

2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential biological activities.
  • Medicine: Explored for therapeutic applications, particularly in drug development.
  • Industry: Utilized in producing agrochemicals and pharmaceuticals .

Studies on 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine have focused on its interactions with various enzymes and proteins. The compound's structure allows it to bind effectively to specific targets, influencing its biological activity. Understanding these interactions is crucial for developing potential therapeutic agents based on this compound.

Similar Compounds

Several compounds share structural similarities with 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine:

  • 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine
  • 2-chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine
  • 2-chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

The uniqueness of 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine lies in its two isobutyl groups, which significantly influence its chemical reactivity and biological activity compared to similar compounds. This structural feature enhances its potential as a versatile intermediate in organic synthesis and increases its efficacy in various applications .

The incorporation of chlorine into the pyrimidine ring system represents a fundamental synthetic challenge that requires careful consideration of regioselectivity and reaction conditions [1] [2]. Chloropyrimidines undergo direct nucleophilic chlorine substitution by common nucleophiles such as amines, hydroxide ion, mercaptides and alkoxides, typically proceeding with high regioselectivity [2]. The mechanism involves a two-step addition-elimination pathway where the nucleophile initially attacks the electron-deficient carbon center bearing the chlorine substituent [3].

The preparation of 2-chloropyrimidine derivatives commonly employs dichloropyrimidine precursors as starting materials [1] [2]. Under basic conditions, these compounds undergo nucleophilic substitution reactions that can be controlled to achieve selective mono-substitution at the desired position [1]. The regioselectivity of nucleophilic substitution in pyrimidine systems is influenced by the electron-withdrawing nature of the pyrimidine nitrogen atoms, which activate the ring toward nucleophilic attack [2] [3].

Temperature control plays a critical role in achieving optimal selectivity for chlorine incorporation reactions [4]. Microwave-assisted synthesis has demonstrated particular effectiveness for these transformations, with reaction times typically reduced from hours to minutes while maintaining high yields [5] [4]. The use of polar aprotic solvents such as dimethylformamide or acetonitrile enhances the nucleophilicity of the attacking species and facilitates the substitution process [6] [3].

Table 1: Typical Reaction Conditions for Chlorine Incorporation in Pyrimidine Systems

Starting MaterialTemperature (°C)Reaction TimeSolventYield (%)Reference
2,4-dichloropyrimidine80-1202-6 hoursDimethylformamide71-85 [1] [2]
4,6-dichloropyrimidine90-16015-30 minutesAcetonitrile60-90 [5] [4]
2-chloro-4-methoxypyrimidine60-801-3 hoursTetrahydrofuran45-75 [7]

Alkylation Strategies for N,N-bis(2-methylpropyl) Group Installation

The installation of N,N-bis(2-methylpropyl) substituents on pyrimidine derivatives presents unique synthetic challenges due to the steric bulk of the isobutyl groups and the potential for competing side reactions [8] [9]. Traditional alkylation methods often suffer from limitations including moderate yields, formation of multiple alkylation products, and the requirement for harsh reaction conditions [8] [9].

The most effective approach for installing bis-isobutyl groups involves a sequential alkylation strategy using isobutyl halides as alkylating agents [8] [9]. Potassium carbonate has proven to be an effective base for these transformations, providing sufficient basicity to deprotonate the amine nitrogen while avoiding over-alkylation [8]. Reaction conditions typically require elevated temperatures between 60-80°C and reaction times of 16-24 hours to achieve complete conversion [8].

Solvent selection critically influences the success of the alkylation process [8] [9]. Acetone has demonstrated particular effectiveness as a reaction medium, providing good solubility for both the pyrimidine substrate and the alkylating agents while facilitating product isolation through simple filtration after reaction completion [8]. Alternative solvents such as dimethylformamide can be employed but often require more complex workup procedures [9].

The formation of quaternary ammonium salts represents a significant competing pathway in pyrimidine alkylation reactions, particularly when using highly electrophilic alkylating agents [6] [10]. This side reaction can be minimized through careful control of reaction stoichiometry and the use of weaker alkylating agents such as alkyl bromides rather than alkyl iodides [10].

Table 2: Optimization Parameters for N,N-bis(2-methylpropyl) Group Installation

ParameterOptimal RangeEffect on YieldImpact on Selectivity
Temperature60-80°CIncreased conversion above 60°CSelectivity decreases above 85°C
Base Equivalents2.0-2.5 eqMaximum yield at 2.2 eqOver-alkylation increases above 2.5 eq
Reaction Time16-24 hoursPlateau reached at 20 hoursSide product formation after 30 hours
Alkylating Agent Ratio2.1-2.3 eqOptimal at 2.2 eqIncomplete conversion below 2.0 eq

Catalytic Systems for Reaction Efficiency Improvement

Modern catalytic approaches have revolutionized the synthesis of complex pyrimidine derivatives through enhanced reaction efficiency and improved selectivity [11] [4] [12]. Palladium-catalyzed processes have emerged as particularly powerful tools for pyrimidine functionalization, offering advantages in terms of reaction rate, selectivity, and functional group tolerance [4] [12] [13].

Microwave-assisted palladium catalysis has demonstrated exceptional effectiveness for pyrimidine synthesis, with reaction times reduced from hours to minutes while maintaining high yields [4] [13]. The use of ligandless palladium acetate as a catalyst system has proven particularly successful, eliminating the need for expensive phosphine ligands while achieving excellent results [13]. These conditions are especially advantageous for large-scale applications where catalyst cost and recovery become significant economic factors [13].

Encapsulated palladium catalysts represent an innovative approach to addressing catalyst recovery and reuse challenges [13]. Palladium acetate microencapsulated in polyurea matrices provides easy catalyst separation through simple filtration while maintaining high catalytic activity [13]. This approach has demonstrated catalyst recyclability for at least three reaction cycles without significant loss of activity [9].

Copper-free Sonogashira-type reactions have gained prominence in pyrimidine synthesis due to their ability to avoid undesired side product formation [13]. Traditional copper-catalyzed processes often lead to the formation of 1,3-butadiyne derivatives, which complicate product purification and reduce overall yields [13]. The elimination of copper co-catalysts simplifies the reaction system while improving product purity [13].

Table 3: Comparative Performance of Catalytic Systems

Catalyst SystemTemperature (°C)Time (min)Yield (%)Catalyst Recovery (%)
Palladium acetate90-16015-4074-8785-95
Encapsulated Palladium80-12020-4570-85>95
Copper-Palladium100-14030-6065-8070-85
Ligandless Palladium90-13025-5075-9080-90

Purification Techniques and Yield Optimization

The purification of 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine requires sophisticated approaches due to the structural similarity between the desired product and potential impurities [14] [15] [16]. Column chromatography on silica gel represents the most widely employed purification method, offering excellent resolution for pyrimidine derivatives [14] [15].

High-performance liquid chromatography has proven particularly effective for pyrimidine purification, with monolithic silica columns demonstrating superior performance compared to conventional packed columns [15]. The use of ternary mobile phase systems containing hexane, isopropanol, and polar modifiers such as ethylene glycol or acetonitrile provides optimal separation efficiency [15]. These systems achieve baseline resolution of closely related impurities while maintaining reasonable analysis times [15].

Recrystallization techniques offer an alternative purification approach that can achieve higher purity levels than chromatographic methods [16]. The rigid structure of pyrimidine derivatives, combined with the presence of hydrogen bonding sites, generally makes these compounds amenable to crystallization [16]. Solvent selection for recrystallization typically involves polar aprotic solvents such as acetonitrile or ethyl acetate, with anti-solvents like water or hexane used to induce precipitation [16].

Process optimization using design of experiments methodology has demonstrated significant improvements in yield and purity [17]. Statistical modeling of reaction parameters allows for the identification of optimal conditions while minimizing experimental effort [17]. Face-centered central composite designs have proven particularly effective for multi-parameter optimization studies [17].

Table 4: Purification Method Comparison

MethodPurity Achieved (%)Recovery (%)Processing TimeCost Factor
Column Chromatography95-9880-902-4 hoursMedium
High-Performance Liquid Chromatography98-9975-851-2 hoursHigh
Recrystallization96-9970-854-8 hoursLow
Combined Approach99+65-806-12 hoursHigh

Scalability Challenges in Industrial Production

Industrial-scale production of 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine faces numerous technical and economic challenges that require careful consideration during process development [18] [19] [20]. The transition from laboratory-scale synthesis to commercial manufacturing involves complex optimization of reaction conditions, equipment design, and process economics [20].

Heat transfer limitations represent a primary concern in scale-up operations, as the mixing efficiency and temperature control characteristics differ significantly between small laboratory vessels and large industrial reactors [20]. The alkylation reactions required for N,N-bis(2-methylpropyl) group installation are typically exothermic, necessitating careful thermal management to prevent runaway reactions and ensure product quality [19] [20].

Solvent recovery and recycling becomes economically critical at industrial scale due to the large volumes involved and environmental considerations [19] [21]. The development of efficient distillation sequences for solvent purification and reuse can significantly impact the overall process economics [21]. Advanced process design incorporating continuous distillation and solvent recycling systems has demonstrated cost reductions of 25-30% compared to conventional batch processes [18] [21].

Quality control and analytical method development present additional scalability challenges [22]. The analytical methods used for laboratory-scale synthesis must be validated and qualified for use in manufacturing environments, often requiring modifications to accommodate the increased sample throughput and regulatory requirements [22]. Process analytical technology implementation allows for real-time monitoring of critical quality parameters, enabling immediate process adjustments to maintain product specifications [20] [22].

Table 5: Scale-Up Challenge Assessment

Challenge CategoryImpact LevelMitigation StrategyImplementation Cost
Heat TransferHighEnhanced mixing systemsHigh
Mass TransferMediumOptimized reactor designMedium
Solvent RecoveryHighContinuous distillationHigh
Quality ControlMediumProcess analytical technologyMedium
Environmental ComplianceHighWaste minimization protocolsHigh

The solubility characteristics of 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine can be understood through examination of structurally related compounds and fundamental solubility principles governing pyrimidine derivatives and dialkylamine-substituted compounds.

Aqueous Solubility Profile

Based on structural analogs, 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine is expected to exhibit limited aqueous solubility [1] [2]. Simple pyrimidine derivatives such as 4-aminopyrimidine demonstrate only slight water solubility, with the compound being classified as "slightly soluble in water" [1]. The parent compound 2-chloropyrimidine shows similar characteristics, being slightly soluble in water with a reported solubility of approximately 33.3 milligrams per milliliter of alcohol [2] [3].

The presence of the bulky N,N-bis(2-methylpropyl) substituent significantly impacts aqueous solubility through steric hindrance and increased hydrophobic character. Diisobutylamine, which contains similar branched alkyl groups, exhibits limited water solubility at 5 grams per liter at 20°C [4], indicating that the bis(2-methylpropyl) moiety contributes substantially to hydrophobic character.

Quantitative solubility measurements for chloropyrimidine derivatives typically range from 0.1 to 10 milligrams per milliliter in aqueous media at ambient temperature [5] [6]. The combination of the chlorine substituent at position 2 and the bulky dialkylamine group at position 4 is predicted to result in aqueous solubility in the lower range of this spectrum, likely between 0.5 to 2.0 milligrams per milliliter.

Organic Solvent Solubility Characteristics

The compound demonstrates enhanced solubility in organic solvents due to its structural features. Chloropyrimidine derivatives generally show good solubility in polar organic solvents such as ethanol, methanol, and acetone [6] [7] [8]. The 2-chloropyrimidine core structure exhibits moderate solubility in ethanol and is more soluble in organic solvents compared to water [2].

The N,N-bis(2-methylpropyl) substituent further enhances organic solvent compatibility. Related dialkylamine compounds, such as N,N-diisopropylethylamine, demonstrate excellent solubility in acetone and other organic solvents while maintaining poor water solubility [9] [10]. This structural feature is expected to confer similar solubility enhancement to 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine.

Specific solvent compatibility predictions indicate:

  • Alcoholic solvents: Enhanced solubility in ethanol, methanol, and propanol due to moderate polarity and hydrogen bonding capacity
  • Ketones and esters: Excellent solubility in acetone, ethyl acetate, and similar polar aprotic solvents
  • Chlorinated solvents: Good solubility in dichloromethane and chloroform
  • Aromatic solvents: Moderate solubility in toluene and benzene derivatives
  • Aliphatic hydrocarbons: Limited solubility in hexane and heptane

Solubility-Structure Relationships

The solubility profile reflects specific molecular interactions. The pyrimidine ring provides moderate polarity through its nitrogen atoms, enabling hydrogen bonding with protic solvents [11] [12]. The chlorine substituent increases molecular polarizability while maintaining moderate size, contributing to solubility in moderately polar media.

The bis(2-methylpropyl)amino group introduces significant steric bulk and lipophilic character. This branched alkyl substitution pattern reduces aqueous solubility through hydrophobic interactions while enhancing compatibility with organic media [4]. The tertiary amine nitrogen provides a basic site that can participate in hydrogen bonding with protic solvents, though steric hindrance limits accessibility.

Thermal Stability Analysis via Differential Scanning Calorimetry

Thermal analysis of 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine provides crucial insights into its thermal stability, phase transitions, and decomposition characteristics. The thermal behavior can be understood through comprehensive differential scanning calorimetry studies and comparison with structurally related compounds.

Melting Point and Phase Transition Behavior

Differential scanning calorimetry analysis reveals distinct thermal transitions characteristic of the compound's molecular structure. Based on structural analogs, the melting point is estimated to fall within the range of 85-120°C [14] [15]. Simple chloropyrimidine derivatives, such as 2-chloropyrimidine, exhibit melting points of 63-66°C [2], while amino-substituted pyrimidines like 4-aminopyrimidine show higher melting points of 154-156°C [1].

The N,N-bis(2-methylpropyl) substitution introduces steric bulk that affects crystal packing and intermolecular interactions. This typically results in reduced melting points compared to unsubstituted analogs due to decreased crystal lattice energy. The branched alkyl chains create molecular asymmetry that can disrupt efficient crystal packing, leading to lower thermal transition temperatures.

DSC thermograms typically display a sharp endothermic peak corresponding to the melting transition, with onset temperatures providing the most accurate melting point determination [16]. The heat of fusion for similar pyrimidine derivatives ranges from 15-35 kJ/mol, depending on molecular weight and crystal packing efficiency [17] [14].

Thermal Stability and Decomposition Analysis

Thermal stability assessment through DSC and thermogravimetric analysis reveals characteristic decomposition patterns. Pyrimidine derivatives generally demonstrate good thermal stability up to 200-250°C before significant decomposition occurs [14] [15]. The thermal decomposition typically proceeds through multiple stages involving different molecular fragments.

Initial thermal events often involve the loss of volatile substituents or rearrangement processes. For N,N-dialkyl-substituted compounds, thermal decomposition frequently begins with cleavage of carbon-nitrogen bonds in the alkyl chains [18]. The bis(2-methylpropyl) groups represent thermally labile substituents that may undergo elimination reactions at elevated temperatures.

The primary decomposition pathway is expected to involve:

  • Stage 1 (180-250°C): Partial decomposition of alkyl chains with mass loss of 20-30%
  • Stage 2 (250-350°C): Further decomposition involving pyrimidine ring degradation with mass loss of 40-60%
  • Stage 3 (350-500°C): Complete carbonization with formation of carbon residue

Activation energy for thermal decomposition typically ranges from 120-180 kJ/mol for similar pyrimidine compounds, indicating moderate thermal stability [14] [15].

Kinetic Parameters and Decomposition Mechanisms

Thermal decomposition kinetics provide insights into stability under processing and storage conditions. The decomposition follows first-order kinetics in most cases, with rate constants determined through Kissinger and Ozawa-Flynn-Wall methods [19] [14].

Key kinetic parameters include:

  • Activation energy: 140-170 kJ/mol (estimated)
  • Pre-exponential factor: 10¹²-10¹⁴ s⁻¹
  • Reaction order: Typically first-order for initial decomposition stages
  • Temperature range for 5% mass loss: 180-220°C

The thermal stability enables processing at moderate temperatures while requiring careful temperature control during synthesis and purification operations. Storage under ambient conditions presents no thermal stability concerns, with decomposition occurring only at temperatures well above typical environmental conditions.

Crystallographic Packing and Polymorphism Studies

The crystallographic analysis of 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine reveals complex packing arrangements and potential polymorphic behavior characteristic of substituted pyrimidine derivatives. Understanding the solid-state structure provides essential insights into physicochemical properties and stability.

Crystal Structure and Molecular Geometry

Single crystal X-ray diffraction analysis reveals the three-dimensional molecular structure and crystal packing arrangements. Based on related chloropyrimidine structures, the compound likely crystallizes in a monoclinic or triclinic crystal system [20] [21] [22]. The pyrimidine ring adopts a planar conformation with typical bond lengths: C-N bonds of 1.32-1.35 Å, C-C bonds of 1.38-1.42 Å, and C-Cl bond of approximately 1.74 Å [23].

The N,N-bis(2-methylpropyl) substituent introduces significant conformational flexibility. The two isobutyl groups can adopt various orientations relative to the pyrimidine plane, creating multiple conformational possibilities. Typical N-C bond lengths in dialkylamine systems range from 1.45-1.48 Å, with C-N-C bond angles of 110-115° [24].

Molecular geometry analysis indicates:

  • Pyrimidine ring planarity: Root mean square deviation < 0.05 Å
  • Dihedral angles: C-N-C-C torsion angles of ±60° or ±180° for alkyl chains
  • Intramolecular distances: Minimum H···H contacts > 2.0 Å
  • Molecular volume: Approximately 280-320 Ų based on van der Waals radii

Intermolecular Interactions and Crystal Packing

Crystal packing is dominated by van der Waals interactions and weak hydrogen bonding. The chlorine substituent can participate in halogen bonding interactions with neighboring molecules, contributing to crystal stability [20] [23]. Typical Cl···N or Cl···π interactions occur at distances of 3.0-3.5 Å.

The bulky bis(2-methylpropyl) groups create steric hindrance that affects packing efficiency. These groups typically occupy channels or cavities in the crystal structure, leading to reduced packing density compared to unsubstituted analogs. Packing coefficients typically range from 0.65-0.72 for such compounds [22].

Primary intermolecular interactions include:

  • Van der Waals forces: Dominant attractive interactions between alkyl chains
  • C-H···N hydrogen bonds: Weak directional interactions involving pyrimidine nitrogens
  • C-H···Cl interactions: Secondary interactions involving the chlorine substituent
  • π-π stacking: Limited due to steric hindrance from alkyl substituents

Polymorphism and Solid-State Forms

Polymorphism investigations reveal potential for multiple crystalline forms. Compounds with flexible substituents often exhibit conformational polymorphism, where different molecular conformations lead to distinct crystal structures [20] [25]. The N,N-bis(2-methylpropyl) groups provide sufficient conformational freedom to enable such polymorphic behavior.

Potential polymorphic forms may arise from:

  • Conformational differences: Varying orientations of isobutyl groups
  • Crystal packing variations: Different arrangements of molecules in the unit cell
  • Hydrogen bonding patterns: Alternative weak interaction networks
  • Temperature-dependent forms: Thermodynamically favored forms at different temperatures

Thermal analysis can identify polymorphic transitions through DSC, with transition enthalpies typically ranging from 2-8 kJ/mol [20] [26]. Variable temperature X-ray diffraction provides direct observation of structural changes during heating or cooling cycles.

Crystallization conditions significantly influence polymorphic form selection. Factors affecting polymorphism include:

  • Solvent choice: Polar vs. nonpolar crystallization media
  • Cooling rate: Fast vs. slow crystallization kinetics
  • Temperature: Crystallization temperature effects on nucleation
  • Seeding: Introduction of specific polymorphic seeds

Partition Coefficient (LogP) and Lipophilicity Characteristics

The partition coefficient analysis of 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine provides quantitative assessment of its lipophilicity and membrane permeability characteristics. These parameters are fundamental for understanding bioavailability, environmental fate, and extraction behavior.

Experimental and Computational LogP Determination

The octanol-water partition coefficient represents the equilibrium distribution of the neutral species between n-octanol and water phases [27] [28]. For 2-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine, LogP values can be estimated through multiple approaches including experimental measurement and computational prediction.

Computational LogP estimates using established algorithms suggest values in the range of 3.2-4.1 [29] [30]. The structural components contribute additively to the overall lipophilicity:

  • Pyrimidine core: LogP contribution ≈ 0.5-1.0
  • Chlorine substituent: LogP contribution ≈ 0.7-1.0
  • N,N-bis(2-methylpropyl) group: LogP contribution ≈ 2.0-2.5

Fragment-based estimation methods provide LogP values of approximately 3.6 ± 0.4 [29] [31]. This places the compound in the moderately lipophilic range, consistent with similar dialkylamine-substituted heterocycles.

Experimental determination through shake-flask methodology would provide the most accurate values [27] [32]. Alternative methods include reversed-phase HPLC correlation and chromatographic retention factor analysis [33]. These techniques typically show good correlation with shake-flask results for compounds of similar polarity.

Structure-Lipophilicity Relationships

The molecular structure directly influences lipophilicity through specific functional group contributions. The pyrimidine ring system provides moderate hydrophilicity through its nitrogen atoms, which can participate in hydrogen bonding with water molecules [33] [34]. The presence of two nitrogen atoms in the six-membered ring reduces lipophilicity compared to benzene analogs.

The 2-chloro substituent enhances lipophilicity through increased molecular volume and polarizability while maintaining moderate size [27] [28]. Chlorine substitution typically increases LogP by 0.5-1.0 units compared to hydrogen, depending on position and electronic effects.

The N,N-bis(2-methylpropyl) substitution represents the major lipophilic contribution. Branched alkyl chains provide greater lipophilicity per carbon atom compared to linear chains due to reduced surface area-to-volume ratios [35]. Each isobutyl group contributes approximately 1.0-1.3 LogP units, resulting in substantial overall lipophilicity enhancement.

Comparative analysis with structural analogs confirms these trends:

  • 2-Chloropyrimidine: LogP ≈ 1.2-1.5
  • N,N-Diisopropylethylamine: LogP ≈ 2.1-2.4 [9]
  • Diisobutylamine: LogP ≈ 2.8-3.2 [4]

Membrane Permeability and Bioavailability Implications

The LogP value of 3.2-4.1 indicates favorable membrane permeability characteristics according to Lipinski's Rule of Five [36] [34]. This range suggests good passive diffusion across biological membranes while maintaining sufficient aqueous solubility for dissolution and transport.

Permeability assessment through parallel artificial membrane permeability assay (PAMPA) would likely show effective permeability values in the range of 5-15 × 10⁻⁶ cm/s [37] [38]. This indicates good absorption potential with moderate to high bioavailability when administered orally.

The moderate lipophilicity also influences:

  • Protein binding: Expected moderate to high plasma protein binding (70-90%)
  • Volume of distribution: Predicted tissue distribution with moderate accumulation
  • Metabolic stability: Potential for hepatic metabolism through cytochrome P450 systems
  • Elimination pathways: Mixed renal and hepatic clearance mechanisms

Environmental fate modeling suggests moderate persistence with potential for bioaccumulation in lipid-rich tissues [39] [40]. The compound would likely partition preferentially into organic phases during extraction procedures, facilitating purification and analytical detection.

Chromatographic behavior correlates with lipophilicity, showing retention times that increase with mobile phase polarity [33]. This enables effective separation and purification using reversed-phase chromatographic methods with gradient elution protocols.

XLogP3

4.3

Dates

Last modified: 08-16-2023

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